molecular formula C10H20O B1360295 3-Methyl-4-nonanone CAS No. 35778-39-3

3-Methyl-4-nonanone

Cat. No.: B1360295
CAS No.: 35778-39-3
M. Wt: 156.26 g/mol
InChI Key: SAXOGZBJENMQMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-4-nonanone (CAS 35778-39-3) is an aliphatic ketone with the molecular formula C10H20O and a molecular weight of 156.27 g/mol . This compound, presenting as a clear liquid, is characterized by a density of 0.817 g/cm³ and a boiling point of 199.3°C at 760 mmHg . Its primary application lies in the flavor and fragrance industry, where it imparts a fruity, slightly green, and waxy aroma, making it suitable for enhancing the scent profiles of perfumes, cosmetics, and personal care products . In scientific research, this compound serves as a versatile intermediate in organic synthesis . The compound has been utilized in various synthetic methodologies, as documented in the literature, for the production of more complex chemical structures . It is also employed in research and development for studying olfactory responses and flavor chemistry . Researchers should note that this compound has a flash point of 69.9°C and should be handled with appropriate safety precautions, including wearing suitable gloves and eye/face protection . This compound is intended for research use only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methylnonan-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-4-6-7-8-10(11)9(3)5-2/h9H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXOGZBJENMQMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)C(C)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35778-39-3
Record name 3-Methyl-4-nonanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035778393
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC174064
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174064
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Elucidation of Reaction Mechanisms and Chemical Transformations Involving 3 Methyl 4 Nonanone

Electron Ionization Fragmentation Pathways of 3-Methyl-4-nonanone and Structural Isomers

The analysis of a molecule's fragmentation pattern in electron ionization mass spectrometry (EI-MS) provides significant clues to its structure. In EI-MS, a molecule is bombarded with high-energy electrons (typically 70 eV), causing ionization and subsequent fragmentation. nih.gov The resulting fragments are detected based on their mass-to-charge ratio (m/z), creating a unique spectral fingerprint. For aliphatic ketones, common fragmentation pathways include alpha-cleavage and the McLafferty rearrangement. aip.orgscholarsresearchlibrary.com

Alpha-Cleavage: This process involves the cleavage of the bond adjacent to the carbonyl group. The positive charge is typically retained by the oxygen-containing fragment, forming a stable acylium ion. aip.org For a generic ketone, ionization first occurs by removing a lone pair electron from the carbonyl oxygen. aip.org Subsequent cleavage at the alpha-carbon bond results in a resonance-stabilized acylium ion. aip.org In the case of 4-decanone (B1582152), alpha-cleavage can occur on either side of the carbonyl group, leading to the loss of a propyl radical (C₃H₇•) to form an acylium ion at m/z 113, or the loss of a hexyl radical (C₆H₁₃•) to form an ion at m/z 71. rsc.org

McLafferty Rearrangement: This is a characteristic fragmentation for compounds containing a carbonyl group and an accessible gamma-hydrogen. It involves a six-membered transition state where a hydrogen atom from the gamma-carbon is transferred to the carbonyl oxygen, followed by cleavage of the bond between the alpha- and beta-carbons. aip.org This results in the formation of a neutral alkene and a new radical cation. aip.org For 4-decanone, this rearrangement leads to the formation of an ion at m/z 86. scholarsresearchlibrary.com

Influence of Branching (8-methyl-4-nonanone vs. 4-decanone): Comparing the mass spectra of 4-decanone and its branched isomer, 8-methyl-4-nonanone (B1614499), reveals significant differences in the relative intensities of certain fragment ions, highlighting the directing effect of the methyl group. nih.govrsc.org

m/z 95: The peak at m/z 95 is notably more intense in the spectrum of 8-methyl-4-nonanone compared to 4-decanone. rsc.org This ion is proposed to form from the acylium ion at m/z 113 via the loss of a water molecule (H₂O). The increased stability of the tertiary radical intermediate formed during this process in the branched isomer accounts for the higher abundance of this fragment. rsc.org

m/z 69: Similarly, the peak at m/z 69 shows a much greater relative intensity in the spectrum of 8-methyl-4-nonanone. nih.govnih.gov This ion can be formed from the molecular ion or from the fragment ion at m/z 87. The mechanisms proposed for its formation are consistent with the formation of a more stable tertiary intermediate in the branched structure. nih.govnih.gov

m/z 138: A peak at m/z 138, representing the loss of water from the molecular ion (M-18), is significantly more prominent for 8-methyl-4-nonanone. This is likely due to the loss of water from the enol form of the molecular ion, a process facilitated by the formation of a tertiary radical during the hydrogen shift. rsc.org

The table below summarizes key fragment ions observed in the EI-MS analysis of 4-decanone and 8-methyl-4-nonanone, isomers of this compound. scholarsresearchlibrary.comnih.govrsc.org

Theoretical Investigations of this compound Reaction Kinetics and Energetics

Theoretical and computational chemistry, particularly using Density Functional Theory (DFT), provides profound insights into the kinetics and energetics of chemical reactions. These methods allow for the mapping of potential energy surfaces, the identification of transition states (TS), and the calculation of activation energies (reaction barriers), which are crucial for understanding reaction mechanisms at a molecular level. researchgate.net For each transition state, intrinsic reaction coordinate (IRC) calculations can confirm its connection to the intended reactants and products. researchgate.net

While specific DFT studies on the reaction kinetics of this compound were not identified, research on analogous aliphatic ketones illustrates the types of theoretical analyses that can be applied.

Photochemical Reactions: The Norrish Type II reaction, a photochemical process relevant to ketones, has been studied computationally for molecules like 2-pentanone. rsc.org DFT calculations at the B3LYP/6-31+g(d) level of theory show that the reaction proceeds through a six-membered cyclic transition state, involving the abstraction of a γ-hydrogen by the carbonyl oxygen to form a 1,4-biradical, which then cleaves to yield ethene and an enol. rsc.org Such studies can calculate the energy profiles and thermodynamic parameters for these complex multi-step reactions. rsc.org

Oxidation Reactions: Theoretical studies have been conducted on the Baeyer-Villiger oxidation of aliphatic ketones like acetone (B3395972) and 3-pentanone (B124093) using peracids. nih.gov These DFT calculations help determine the rate-determining step and the influence of catalysts and substituents on the activation energies of the transition states. For instance, calculations showed that for the oxidation of aliphatic ketones, the first transition state is rate-determining, and while an acid catalyst dramatically lowers the enthalpic barrier, this benefit is offset by entropic factors. nih.gov

Atmospheric Degradation: The atmospheric oxidation of ketones, such as methyl isopropenyl ketone initiated by radicals like •OH or •Cl, has been investigated using high-level quantum chemistry calculations. acs.org These studies map out complex reaction pathways, including the formation of peroxy and alkoxy radicals, and subsequent decomposition or isomerization reactions. They calculate potential energy barriers and reaction heats for each step, identifying the most favorable degradation pathways and dominant products under atmospheric conditions. acs.org For example, the decomposition of an alkoxy radical intermediate via C-C bond cleavage was found to be the most favorable pathway. acs.org

These examples demonstrate how computational methods are used to unravel the detailed mechanisms, kinetics, and thermodynamics of reactions involving aliphatic ketones, providing a framework for predicting the likely behavior of this compound in similar chemical environments.

Degradation Mechanisms of Ketones in Chemical Systems

Ketones, as a class of organic compounds, are susceptible to degradation through various mechanisms, including chemical oxidation, photodegradation, and biodegradation. These processes are critical in environmental chemistry, atmospheric science, and industrial applications.

Chemical Oxidation: Aliphatic ketones can be oxidized under various conditions, often proceeding via free-radical chain reactions. rsc.org In the gas phase, the oxidation of ketones like acetone and butanone shows characteristics similar to hydrocarbon oxidation, including the formation of cool-flames under certain conditions. rsc.org The reaction mechanism involves the formation of alkyl hydroperoxides at low temperatures and formaldehyde (B43269) at high temperatures as key branching intermediates. rsc.org

In the liquid phase, the oxidation of aliphatic ketones can be catalyzed by transition metal ions. For example, Ru(III) can catalyze the oxidation of ketones by N-bromosuccinimide (NBS) in an acidic medium. nih.govresearchgate.net Mechanistic studies suggest that such reactions often proceed via the enol form of the ketone. The rate-determining step can involve a two-electron transfer from the enol to the oxidant. The reactivity is influenced by the ketone's structure; electron-withdrawing groups near the carbonyl can facilitate oxidation by increasing the stability of the enol form. Another oxidation pathway is the Baeyer-Villiger reaction, where a peroxy acid oxidizes a ketone to an ester. nih.gov

Photodegradation: The absorption of ultraviolet (UV) light can induce photochemical reactions in ketones, leading to their degradation. The most well-established pathways are the Norrish Type I and Norrish Type II reactions. nih.gov

Norrish Type I: This reaction involves the homolytic cleavage of one of the carbon-carbon bonds adjacent to the carbonyl group (alpha-cleavage) upon photoexcitation. This forms two radical fragments which can then undergo further reactions.

Norrish Type II: As described previously, this intramolecular process occurs in ketones with an accessible hydrogen on the gamma-carbon. rsc.org Photoexcitation leads to the formation of a 1,4-biradical, which then cleaves to form an alkene and an enol. rsc.org This mechanism is a primary pathway for the main-chain scission and photodegradation of many ketone-containing polymers. researchgate.net

The efficiency of photodegradation can depend on the molecular structure. For instance, in certain polyethyleneketones, shorter spacing between ketone groups can lead to slower degradation, possibly due to intermolecular carbonyl-carbonyl interactions that interfere with the Norrish reaction.

Biodegradation: Microorganisms have evolved pathways to degrade ketones and use them as carbon and energy sources. Studies on the degradation of methyl ketones like 2-tridecanone (B165437) by Pseudomonas species have revealed an oxidative pathway. A key finding was the identification of undecyl acetate (B1210297) as an intermediate, confirming that a primary mechanism of attack is subterminal oxidation. This process is analogous to a biological Baeyer-Villiger oxidation, where an oxygen atom is inserted into the carbon chain adjacent to the carbonyl group, converting the ketone into an ester. The resulting ester is then hydrolyzed to an alcohol and a carboxylic acid, which can be further metabolized by the cell.

Advanced Spectroscopic Characterization of 3 Methyl 4 Nonanone for Mechanistic and Structural Elucidation

High-Resolution Mass Spectrometry and Tandem Mass Spectrometry for Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a powerful tool that measures the mass-to-charge ratio (m/z) of an ion with very high precision, typically to four or five decimal places. This accuracy allows for the unambiguous determination of a molecule's elemental formula. For 3-Methyl-4-nonanone, with a nominal mass of 156, HRMS can confirm its molecular formula as C₁₀H₂₀O by distinguishing its exact mass (156.1514 Da) from other potential formulas with the same nominal mass. nih.gov

When subjected to techniques like electron ionization (EI) in a mass spectrometer, molecules fragment in predictable ways that reveal their structure. Tandem mass spectrometry (MS/MS) takes this a step further by isolating a specific fragment ion and breaking it down again to establish fragmentation pathways and confirm structural assignments. nih.govresearchgate.net The fragmentation of aliphatic ketones like this compound is primarily governed by two key mechanisms: α-cleavage and the McLafferty rearrangement. libretexts.orgjove.com

α-Cleavage: This process involves the breaking of a carbon-carbon bond adjacent to the carbonyl group. libretexts.org This cleavage is highly favorable as it results in the formation of a resonance-stabilized acylium ion. For this compound, two primary α-cleavage pathways exist:

Cleavage of the C4-C5 bond: This results in the loss of a pentyl radical (•C₅H₁₁) and the formation of an acylium ion with an m/z of 85.

Cleavage of the C3-C4 bond: This leads to the loss of a sec-butyl radical (•C₄H₉) and the formation of a larger acylium ion with an m/z of 99.

McLafferty Rearrangement: This is a characteristic fragmentation for carbonyl compounds possessing a γ-hydrogen. msu.edunih.gov The mechanism involves a six-membered transition state where a hydrogen atom from the γ-carbon (C-7 in this case) is transferred to the carbonyl oxygen. This is followed by the cleavage of the bond between the α- and β-carbons (C5-C6), resulting in the elimination of a neutral alkene molecule (propene) and the formation of a charged enol radical cation at m/z 114.

The mass spectrum of this compound shows characteristic peaks that can be attributed to these and subsequent fragmentation events. nih.govnist.gov The most abundant fragments often arise from further breakdown of the initial ions. For instance, ions at m/z 57 (butyl cation) and m/z 43 (propyl cation) are common in the spectra of aliphatic ketones and result from secondary fragmentations. uobasrah.edu.iq

Interactive Table 1: Key Mass Spectrometry Fragments for this compound

m/z (Mass-to-Charge Ratio) Proposed Ion Structure Likely Fragmentation Pathway
156 [C₁₀H₂₀O]⁺• Molecular Ion
114 [C₆H₁₂O]⁺• McLafferty Rearrangement (Loss of C₃H₆)
99 [C₅H₉O]⁺ α-Cleavage (Loss of •C₄H₉)
85 [C₅H₉O]⁺ α-Cleavage (Loss of •C₅H₁₁)
57 [C₄H₉]⁺ Secondary fragmentation

Advanced Nuclear Magnetic Resonance Spectroscopy for Complex Structural Assignments

While 1D Nuclear Magnetic Resonance (NMR) provides initial information, complex molecules with many similar signals, such as the aliphatic chains in this compound, require advanced 2D NMR techniques for complete and unambiguous structural elucidation. ipb.pt Experiments like COSY, HSQC, and HMBC reveal the intricate network of connections within the molecule. modgraph.co.ukosti.gov

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. oxinst.commagritek.com This is invaluable for tracing out the proton networks within the molecule's carbon skeleton. For this compound, COSY would show distinct correlation networks for the two alkyl chains attached to the carbonyl group: one connecting the protons from C1 to C3 (including the C10 methyl group) and another for the pentyl chain from C5 to C9.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton signal directly to the carbon atom it is attached to (a one-bond correlation). ustc.edu.cncore.ac.uk This allows for the definitive assignment of carbon resonances based on the already assigned proton signals. For example, the protons of the C10 methyl group would show a cross-peak to the C10 carbon signal, unambiguously linking them.

Correlations from the C10 methyl protons (H-10) to the carbonyl carbon (C-4), the methine carbon (C-3), and the methylene (B1212753) carbon (C-2).

Correlations from the methylene protons at C-5 to the carbonyl carbon (C-4).

These long-range correlations firmly establish the placement of the alkyl chains relative to the carbonyl group and the methyl branch.

By combining the information from these advanced spectroscopic methods, a complete and confident assignment of every atom in the this compound structure is achievable.

Interactive Table 2: Predicted ¹H and ¹³C NMR Data and Key 2D Correlations for this compound

Atom Position Predicted ¹³C Shift (ppm) Predicted ¹H Shift (ppm) Key HMBC Correlations (¹H to ¹³C) Key COSY Correlations (¹H to ¹H)
1 ~11.6 ~0.91 (t) C2, C3 H2
2 ~26.0 ~1.55 (m) C1, C3, C4, C10 H1, H3
3 ~48.5 ~2.55 (m) C1, C2, C4, C5, C10 H2, H10
4 ~213.5 - - -
5 ~42.0 ~2.40 (t) C3, C4, C6, C7 H6
6 ~26.5 ~1.55 (m) C4, C5, C7, C8 H5, H7
7 ~31.5 ~1.30 (m) C5, C6, C8, C9 H6, H8
8 ~22.5 ~1.30 (m) C6, C7, C9 H7, H9
9 ~14.0 ~0.90 (t) C7, C8 H8

(Note: Chemical shifts are estimates based on standard values and may vary depending on solvent and experimental conditions. t=triplet, d=doublet, m=multiplet)

Computational Chemistry and Theoretical Studies of 3 Methyl 4 Nonanone

Quantum Chemical Calculations of Molecular Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 3-methyl-4-nonanone at the atomic and electronic levels. Methods like Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model the molecule's electronic structure and predict its energetic properties. plos.org

A key aspect of these calculations is geometry optimization, where the most stable three-dimensional arrangement of the atoms (the ground state geometry) is determined by finding the minimum energy conformation. plos.org From this optimized structure, a variety of electronic properties can be calculated. These calculations are typically performed in the gaseous phase and may show slight deviations from experimental values obtained in the crystalline state. plos.org

Important parameters derived from quantum chemical calculations include the energies of the frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The difference between these energies, the HOMO-LUMO gap, is a crucial indicator of the molecule's chemical reactivity and stability. plos.org A smaller energy gap suggests that the molecule is more likely to be reactive. plos.org

These quantum mechanical methods also allow for the calculation of various other properties that describe the molecule's electronic distribution and reactivity. ias.ac.in

Table 1: Calculated Electronic Properties of this compound This table presents theoretical values for various electronic and physical properties of this compound, providing insight into its molecular characteristics.

PropertyValueSource
Topological Polar Surface Area (TPSA)17.07 Ų chemscene.com
LogP3.1819 chemscene.com
Hydrogen Bond Acceptors1 chemscene.com
Hydrogen Bond Donors0 chemscene.com
Rotatable Bonds6 chemscene.com
Exact Mass156.151 g/mol chemsrc.com
PSA17.07000 chemsrc.com

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum chemical calculations provide a static picture of a single molecule, molecular dynamics (MD) simulations offer a dynamic view of how this compound behaves over time, including its conformational changes and interactions with other molecules. nih.govacs.org MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. acs.org

A primary application of MD for a flexible molecule like this compound is conformational analysis. The molecule is not rigid; its various single bonds can rotate, leading to a multitude of possible three-dimensional shapes or conformations. MD simulations can explore the potential energy surface of the molecule to identify stable conformations and the energy barriers between them. warwick.ac.uk This is crucial for understanding how the molecule's shape influences its physical and chemical properties.

MD simulations are also invaluable for studying intermolecular interactions. By simulating a system containing many this compound molecules, one can observe how they interact with each other in a condensed phase. These simulations can predict bulk properties such as density and enthalpy of vaporization. Furthermore, by placing this compound in a solvent like water, MD can be used to study solvation effects and calculate properties like the free energy of solvation. ub.edu The choice of force field, which defines the potential energy of the system, is a critical aspect of setting up accurate MD simulations. nih.gov

Table 2: Conformational and Interaction Parameters This table would typically be populated with data from specific MD simulation studies, such as rotational barriers and interaction energies. As of now, specific MD simulation data for this compound is not readily available in the public domain.

ParameterValueMethod
Rotational Barrier (C-C bond)Data not availableMD Simulation
Dimerization EnergyData not availableMD Simulation
Solvation Free Energy (in Water)Data not availableMD Simulation

Theoretical Modeling of Chemical Reactivity and Spectroscopic Properties

Computational chemistry is also instrumental in predicting the chemical reactivity and spectroscopic signatures of this compound. Theoretical models can explain and predict how the molecule will behave in chemical reactions and how it will interact with electromagnetic radiation.

Reactivity can be modeled by examining the molecule's electrostatic potential surface, which shows the distribution of charge. Regions of negative potential are susceptible to electrophilic attack, while regions of positive potential are prone to nucleophilic attack. The carbonyl carbon in this compound is a key site for nucleophilic addition reactions. Quantum chemical methods can be used to calculate the activation energies for various reactions, providing insight into their feasibility and kinetics. warwick.ac.uk

Theoretical modeling is also essential for interpreting spectroscopic data. For instance, computational methods can predict the vibrational frequencies of the molecule, which correspond to the peaks observed in an infrared (IR) spectrum. researchgate.net By comparing the calculated spectrum with the experimental one, researchers can confirm the molecule's structure and assign specific vibrational modes to the observed absorption bands. plos.org Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants can be calculated to aid in the interpretation of experimental NMR spectra. researchgate.net The NIST Chemistry WebBook provides experimental IR and mass spectrometry data for this compound.

Table 3: Predicted Spectroscopic Data This table would contain theoretically calculated spectroscopic values to be compared with experimental data for structural verification.

Spectroscopic PropertyCalculated ValueExperimental Value
Key IR Frequencies (C=O stretch)Data not availableAvailable in databases like NIST
¹H NMR Chemical ShiftsData not availableAvailable in databases like Wiley SpectraBase nih.gov
¹³C NMR Chemical ShiftsData not availableAvailable in databases like Wiley SpectraBase nih.gov

Chemical Ecology and Non Human Biological Roles of 3 Methyl 4 Nonanone

Identification and Characterization as an Aggregation Pheromone Component in Insect Species

3-Methyl-4-nonanone has been identified as a key component of the aggregation pheromone in several insect species, particularly within the order Coleoptera. Aggregation pheromones are chemical signals that attract both sexes of a species to a specific location for purposes such as mating, feeding, or overcoming host plant defenses.

In the red palm weevil, Rhynchophorus ferrugineus, a major pest of coconut palms, this compound is a minor component of the male-produced aggregation pheromone. researchgate.netscispace.comresearchgate.net The major component is 4-methyl-5-nonanol (B104968), also known as ferrugineol. scispace.comslu.se The combination of these two compounds is crucial for attracting both male and female weevils. scispace.comresearchgate.net Similarly, in the sympatric Asian palm weevil, Rhynchophorus vulneratus, the production of 4-methyl-5-nonanol and 4-methyl-5-nonanone (B104976) suggests a role in species-specific communication. researchgate.net

For the West Indian sugarcane weevil, Metamasius hemipterus sericeus, coupled gas chromatographic–electroantennographic detection (GC-EAD) and GC-mass spectrometry (MS) analyses of volatiles from male weevils identified a blend of eight male-specific, EAD-active compounds. This blend included 4-methyl-5-nonanol and its corresponding ketone, 4-methyl-5-nonanone, although the addition of ketones to a blend of the primary alcohols significantly reduced attraction in field experiments. researchgate.net

In other weevil species, such as those in the genus Antonomus, aggregation pheromones often consist of multiple components. researchgate.net While not explicitly mentioning this compound for this genus, the principle of multi-component pheromone systems is well-established.

The identification of this compound as a pheromone component often involves the analysis of headspace volatiles collected from the insects. These volatiles are then separated and identified using techniques like gas chromatography-mass spectrometry (GC-MS). The biological activity of the identified compounds is confirmed through electroantennography (EAG), which measures the electrical response of the insect's antenna to the chemical, and behavioral bioassays in laboratory or field settings. researchgate.netnih.govresearchgate.net

Table 1: Insect Species and the Role of this compound as an Aggregation Pheromone Component

Insect SpeciesCommon NameRole of this compoundMajor Pheromone Component(s)
Rhynchophorus ferrugineusRed Palm WeevilMinor component of male-produced aggregation pheromone researchgate.netscispace.comresearchgate.net4-Methyl-5-nonanol (Ferrugineol) scispace.comslu.se
Rhynchophorus vulneratusAsian Palm WeevilSuggested role in pheromone communication researchgate.net4-Methyl-5-nonanol researchgate.net
Metamasius hemipterus sericeusWest Indian Sugarcane WeevilIdentified as a male-specific volatile, but its addition to the primary pheromone blend reduces attraction researchgate.net3-Pentanol, 2-Methyl-4-heptanol, 2-Methyl-4-octanol, 4-Methyl-5-nonanol researchgate.net

Kairomone Activity and its Role in Inter-Species Chemical Communication

Beyond its role as a pheromone within a single species, this compound also functions as a kairomone, a chemical signal that is emitted by one species and benefits a receiving species. plantprotection.pl This inter-species communication is a critical aspect of chemical ecology.

Kairomones can be utilized by predators and parasitoids to locate their prey or hosts. plantprotection.plresearchgate.net While specific examples of predators or parasitoids of Rhynchophorus species using this compound as a kairomone are not detailed in the provided results, the general principle is that these natural enemies can eavesdrop on the chemical communication of their targets.

In the context of pest management, substances like this compound, which are recorded as kairomones often of plant volatile origin, can be coupled with aggregation pheromones to enhance the trapping of pest insects. plantprotection.plresearchgate.net For instance, in the management of the date palm weevil, Rhynchophorus ferrugineus, a strategy involving the combination of the male aggregation pheromone (4-methyl-5-nonanol) with other semiochemicals, including those acting as kairomones, has been employed. plantprotection.plresearchgate.net

The term "kairomone" is defined by the benefit to the receiver, not the emitter. For example, scents from flowers that attract pollinating insects are considered synomones, as both parties benefit. plantprotection.pl In contrast, when a predator is attracted to the pheromone of its prey, the pheromone is acting as a kairomone.

Mechanisms of Olfactory Receptor Interaction and Signal Transduction (e.g., Sensory Neuron Membrane Proteins)

The detection of this compound and other semiochemicals by insects is a complex process that begins with the interaction of the odorant molecule with olfactory receptors (ORs) located on the dendrites of olfactory sensory neurons (OSNs) within the insect's antennae. nih.govresearchgate.netoup.com Insect ORs are a unique class of ligand-gated ion channels, typically forming a heterodimeric complex composed of a highly conserved co-receptor subunit (Orco) and a variable, odorant-binding subunit (ORx). researchgate.netf1000research.com

The ORx subunit is responsible for the specificity of odorant recognition. nih.gov The binding of an odorant molecule, such as this compound, to the ORx subunit is thought to induce a conformational change in the receptor complex, leading to the opening of the ion channel and the influx of cations. This influx of ions depolarizes the neuron, generating an electrical signal that is then transmitted to the brain for processing. oup.com

While the precise OR that binds this compound has not been explicitly identified in the provided search results, research on related ketones provides insight into the potential mechanisms. For example, studies on Drosophila melanogaster have shown that the transmembrane segment 3 (TMS3) of the OR85b subunit is involved in the binding of odorants like 2-heptanone. nih.gov Furthermore, the competitive antagonist 2-nonanone (B1664094) was found to protect a specific region of this receptor, suggesting its proximity to the odorant-binding site. nih.gov

The signal transduction cascade following receptor activation is a crucial step. In the canonical model, the activation of the G-protein-coupled OR leads to the activation of an olfactory-specific G-protein (Gαolf), which in turn stimulates adenylate cyclase to produce cyclic AMP (cAMP). oup.comoup.com This increase in cAMP opens cyclic nucleotide-gated (CNG) ion channels, leading to the initial depolarization of the sensory neuron. In some cases, transient receptor potential (TRP) channels are also involved in the transduction pathway.

Sensory neuron membrane proteins (SNMPs) are also implicated in the olfactory process, acting as a bridge between the extracellular odorant signals and the intracellular neural response. researchgate.net

Synergistic Effects of this compound with Other Semiochemicals and Host Plant Volatiles

The effectiveness of this compound as a semiochemical is often significantly enhanced when it is present in a blend with other compounds, a phenomenon known as synergism. This is particularly evident in its interaction with other pheromone components and volatile compounds emitted by host plants.

In the case of the red palm weevil, Rhynchophorus ferrugineus, the combination of this compound with the major pheromone component, 4-methyl-5-nonanol, is more attractive to the weevils than either compound alone. plantprotection.plresearchgate.net This synergistic effect is crucial for the successful aggregation of the weevils.

Furthermore, the attraction of weevils to their aggregation pheromones is often amplified by the presence of host plant volatiles. slu.seresearchgate.net For example, the attractancy of lures for the American palm weevil, Rhynchophorus palmarum, which uses a related pheromone, is considerably increased with the addition of plant material. slu.se For R. ferrugineus, ethyl acetate (B1210297) and ethyl alcohol, which are released from wounded or fermenting palm tissue, act as kairomones that contribute to the attraction. researchgate.net The combination of the aggregation pheromone with these host plant volatiles creates a powerful attractant that guides the weevils to suitable host palms for feeding and reproduction. researchgate.netplantprotection.plresearchgate.net

This synergistic relationship between insect-produced pheromones and plant-derived kairomones is a common theme in insect chemical ecology. The host plant volatiles can provide context, indicating the presence of a suitable food source or oviposition site, while the pheromone signals the presence of conspecifics.

Table 2: Examples of Synergistic Effects with this compound and Related Compounds

Insect SpeciesSynergistic ComponentsObserved Effect
Rhynchophorus ferrugineus4-Methyl-5-nonanol (major pheromone component)Enhanced attraction of both sexes plantprotection.plresearchgate.net
Rhynchophorus ferrugineusEthyl acetate, Ethyl alcohol (host plant volatiles)Increased attraction to pheromone-baited traps researchgate.netslu.se
Sitona lineatus (related weevil)Linalool, (Z)-3-hexenol, (Z)-3-hexenyl acetate (host plant volatiles)Increased attraction to the aggregation pheromone 4-methyl-3,5-heptanedione nih.govfrontiersin.org

Applications in Insect Pest Management Strategies (e.g., Monitoring, Mass Trapping, Communication Disruption)

The understanding of this compound's role in insect chemical communication has led to its application in various integrated pest management (IPM) strategies. These strategies aim to control pest populations in an environmentally friendly and sustainable manner.

Monitoring: Pheromone-baited traps containing this compound, in combination with its synergists, are widely used to monitor the presence, distribution, and population density of pest insects like the red palm weevil. slu.seplantprotection.plresearchgate.net This information is crucial for making informed decisions about the timing and necessity of control interventions.

Mass Trapping: This strategy involves deploying a large number of pheromone traps within an infested area to capture a significant portion of the pest population, thereby reducing their numbers and subsequent damage. slu.seresearchgate.netplantprotection.plresearchgate.net For palm weevils, mass trapping using lures containing ferrugineol and its synergists, including potentially this compound in the blend, has proven to be an effective control method. slu.se

Communication Disruption: Mating disruption is a technique that involves permeating the atmosphere with synthetic pheromones to confuse insects and prevent them from finding mates. plantprotection.plfrontiersin.org While more commonly used for sex pheromones of moths, the principle could potentially be applied to aggregation pheromones. By releasing large amounts of the pheromone blend, the chemical communication channels are overloaded, making it difficult for individuals to locate each other and aggregate. frontiersin.org

Push-Pull Strategy: This is a more complex behavioral manipulation strategy that involves using a combination of repellents ("push") and attractants ("pull"). plantprotection.plresearchgate.net In this scenario, a repellent could be used to drive pests away from the main crop, while an attractant lure, potentially containing this compound and its synergists, is placed at the perimeter to draw the pests into traps.

The use of semiochemicals like this compound in IPM programs offers a species-specific and non-toxic alternative to broad-spectrum insecticides, which can harm beneficial insects and have negative environmental impacts. slu.sefrontiersin.org

Table 3: Applications of this compound in Insect Pest Management

IPM StrategyDescriptionRole of this compound
Monitoring Detecting and estimating pest populations. slu.seplantprotection.plresearchgate.netComponent of the lure in baited traps to attract target insects.
Mass Trapping Reducing pest populations by capturing large numbers of individuals. slu.seresearchgate.netplantprotection.plresearchgate.netKey attractant in the lure used in traps.
Communication Disruption Preventing insects from finding mates or aggregating by flooding the environment with synthetic pheromones. plantprotection.plfrontiersin.orgAs a component of the synthetic pheromone blend released to disrupt chemical communication.
Push-Pull Strategy Using repellents to "push" pests away from a crop and attractants to "pull" them into traps. plantprotection.plresearchgate.netComponent of the "pull" attractant lure.

Synthesis and Reactivity of 3 Methyl 4 Nonanone Derivatives and Analogs

Stereoisomer Synthesis and Chiral Recognition Studies

The chiral carbon at the 3-position means that 3-Methyl-4-nonanone exists as a pair of enantiomers: (R)-3-Methyl-4-nonanone and (S)-3-Methyl-4-nonanone. The synthesis of specific stereoisomers is crucial for applications where chirality is a determining factor, such as in pheromone research or asymmetric catalysis.

Enantioselective Synthesis The preparation of enantiomerically enriched or pure stereoisomers of branched ketones like this compound typically relies on asymmetric synthesis methodologies. These can include:

Asymmetric Reduction of a Precursor: A common strategy involves the asymmetric reduction of a prochiral precursor, such as a corresponding α,β-unsaturated ketone. Chiral reducing agents or catalysts, for instance, those based on BINAL-H (a complex of lithium aluminum hydride with (R)- or (S)-binaphthol), can selectively produce one enantiomer of the corresponding alcohol, 3-methyl-4-nonanol, which can then be oxidized to the desired ketone stereoisomer. researchgate.net

Use of Chiral Auxiliaries: A non-chiral starting material can be attached to a chiral auxiliary, which directs a subsequent reaction (e.g., alkylation) to occur stereoselectively. After the desired chiral center is created, the auxiliary is removed, yielding the enantiomerically enriched product.

Kinetic Resolution: This technique involves the use of a chiral catalyst or reagent that reacts at a different rate with each enantiomer in a racemic mixture. This allows for the separation of the faster-reacting enantiomer (as a product) from the slower-reacting one (which remains as unreacted starting material). Lipase-catalyzed acylation is a common method for the kinetic resolution of related chiral alcohols. diva-portal.org

Cross-Coupling Reactions: Convergent synthetic strategies may join smaller, enantiopure building blocks to construct the final molecule. diva-portal.org

Chiral Recognition Distinguishing between the enantiomers of this compound is essential for verifying the success of an enantioselective synthesis and for studying stereospecific interactions. In studies of analogous compounds like 3-methyl-4-heptanone, chiral recognition is a key area of investigation. frontiersin.org The primary method for this is chiral gas chromatography (chiral GC) . This technique uses a stationary phase that is itself chiral, leading to differential interaction with the (R) and (S) enantiomers. This results in different retention times, allowing for their separation and quantification. frontiersin.org

The absolute configuration of the enantiomers, however, can be challenging to assign without pure enantiomeric standards for comparison. frontiersin.org

Table 1: Stereoisomers of this compound
Property(R)-3-Methyl-4-nonanone(S)-3-Methyl-4-nonanone
Systematic Name(3R)-3-methylnonan-4-one(3S)-3-methylnonan-4-one
Molecular FormulaC₁₀H₂₀OC₁₀H₂₀O
Molecular Weight156.27 g/mol156.27 g/mol
Chiral CenterCarbon at position 3
Key Identification MethodChiral Gas Chromatography

Chemical Modifications and Derivatization Strategies for Functionalization

The functionalization of this compound involves leveraging the reactivity of its carbonyl group or, less commonly, a C-H bond on its alkyl framework. These modifications are used to create new molecules for further synthesis or for analytical purposes.

Reactions at the Carbonyl Group The polarity of the carbon-oxygen double bond makes the carbonyl carbon an electrophilic site, susceptible to attack by nucleophiles. sydney.edu.au Key transformations include:

Reduction: The ketone can be reduced to the corresponding secondary alcohol, 3-methyl-4-nonanol. This is a common functional group interconversion achieved using reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). This transformation introduces a hydroxyl group, which can be used for further reactions like esterification or substitution.

Oxidation: While the ketone itself is resistant to oxidation, the corresponding alcohol, 3-methyl-4-nonanol, can be oxidized to re-form this compound using reagents like Jones reagent (CrO₃ in H₂SO₄) or pyridinium (B92312) chlorochromate (PCC). vulcanchem.com

Nucleophilic Addition: Carbon nucleophiles, such as those in Grignard reagents (R-MgBr) or organolithium compounds, can add to the carbonyl carbon. This reaction breaks the C=O pi bond and, after an acidic workup, forms a tertiary alcohol. This is a powerful method for creating new carbon-carbon bonds.

Derivatization for Analysis: For detection and identification, especially at low concentrations, ketones are often converted into derivatives. Reagents like 2,2,2-trifluoroethyl hydrazine (B178648) (TFEH) or 2,4-dinitrophenylhydrazine (B122626) react with the carbonyl group to form stable hydrazones, which can be readily analyzed by gas chromatography-mass spectrometry (GC-MS). researchgate.net

Reactions at the α-Carbon The protons on the carbons adjacent to the carbonyl group (α-carbons) are weakly acidic and can be removed by a strong base to form an enolate. This enolate is nucleophilic and can be alkylated, providing a route to introduce substituents at the α-position. ic.ac.ukacs.org However, for this compound, this can lead to a mixture of products due to the two non-equivalent α-carbons (at C-2 and C-5).

Table 2: Selected Chemical Modifications of this compound
Reaction TypeReagent(s)Product Functional GroupSignificance
ReductionNaBH₄ or LiAlH₄Secondary Alcohol (e.g., 3-Methyl-4-nonanol)Introduces a hydroxyl group for further synthesis.
Grignard Reaction1. R-MgBr (e.g., CH₃MgBr) 2. H₃O⁺Tertiary AlcoholForms a new C-C bond at the carbonyl carbon.
Enolate Alkylation1. Strong Base (e.g., LDA) 2. Alkyl Halide (R-X)Substituted KetoneForms a new C-C bond at the α-carbon. ic.ac.uk
DerivatizationHydrazine derivatives (e.g., TFEH)HydrazoneCreates a stable derivative for analytical detection. researchgate.net

Comparative Reactivity Studies with Related Branched and Unbranched Ketones

The reactivity of a ketone is influenced by both electronic effects (the polarity of the carbonyl group) and steric effects (the bulkiness of the surrounding alkyl groups). ontosight.ai The methyl group at the α-position in this compound introduces steric hindrance that differentiates its reactivity from its unbranched isomer, 5-nonanone (B165733), and other related ketones. vulcanchem.com

Steric Effects The methyl group adjacent to the carbonyl in this compound sterically hinders the approach of nucleophiles to the electrophilic carbonyl carbon. Consequently, it is generally less reactive towards nucleophilic addition than its linear isomer, 5-nonanone, which has less bulky ethyl groups on both sides. This effect is a general principle observed in branched ketones. ontosight.ai For example, highly branched ketones are often less reactive in condensation reactions.

Electronic and Physical Properties Branching also affects physical properties that are linked to intermolecular forces and, indirectly, reactivity. Increased branching generally leads to lower boiling points compared to linear isomers of the same molecular weight due to a decrease in the effectiveness of van der Waals forces. ontosight.ai

A comparison of Maximum Incremental Reactivity (MIR) values, a measure of the photochemical ozone creation potential, shows that branching can significantly alter reactivity in atmospheric chemistry. While a direct MIR value for this compound is not commonly listed, comparing related structures shows that branched C6 and C7 ketones can have higher or different MIR values than their linear counterparts, indicating a complex relationship between structure and photochemical reactivity. epa.gov

Table 3: Comparative Properties of this compound and Related Ketones
CompoundStructureMolecular Weight (g/mol)Boiling Point (°C)Key Differentiating Feature
This compoundBranched156.27 ~174 (est.) researchgate.netMethyl group at α-position causes steric hindrance. vulcanchem.com
5-NonanoneUnbranched (Linear)142.24188.4 researchgate.netLess steric hindrance at the carbonyl group.
2-Nonanone (B1664094)Unbranched (Linear)142.24 foodb.ca194-195Methyl ketone, sterically very accessible on one side.
2,6,8-Trimethyl-4-nonanoneHighly Branched184.32~226-228 (for corresponding alcohol) Significant steric hindrance from multiple methyl groups. epa.gov

Advanced Analytical Methodologies for 3 Methyl 4 Nonanone in Research Contexts

Gas Chromatography-Mass Spectrometry (GC-MS) for Trace Analysis and Identification in Complex Matrices

Gas chromatography-mass spectrometry (GC-MS) stands as a cornerstone technique for the analysis of volatile and semi-volatile compounds like 3-methyl-4-nonanone. thermofisher.com It combines the powerful separation capabilities of gas chromatography with the precise detection and identification abilities of mass spectrometry. thermofisher.com This combination is particularly effective for analyzing trace levels of a target compound within a complex matrix, such as an environmental or biological sample. thermofisher.comworktribe.com

The process involves injecting a volatilized sample into a GC system, where it travels through a capillary column. Compounds are separated based on their physicochemical properties, such as boiling point and polarity. As each separated compound elutes from the column, it enters the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum that acts as a chemical fingerprint. diabloanalytical.com For this compound, reference spectra are available in established databases like the NIST Chemistry WebBook and PubChem, facilitating its confident identification. nih.govnist.gov

Modern high-resolution GC-MS (HRGC-MS) systems offer enhanced sensitivity and mass accuracy, allowing for the detection of compounds at extremely low concentrations and providing the ability to determine elemental composition. drawellanalytical.com This is crucial for distinguishing target analytes from matrix interference, a common challenge in complex samples like food, beverages, or biological fluids. drawellanalytical.comresearchgate.net

A pertinent example of this capability is demonstrated in a study on the related compound 3-methyl-2,4-nonanedione (MND) in red wine, a highly complex matrix. researchgate.net Researchers developed and validated a GC-MS method with chemical ionization (CI) that could quantify this diketone at nanogram-per-liter levels, well below its odor perception threshold. researchgate.net The method showed excellent linearity and a very low detection limit, showcasing the power of GC-MS for trace analysis in demanding applications. researchgate.net Such a methodology could be readily adapted for the trace analysis of this compound.

Table 1: GC-MS Method Performance for a Structurally Related Ketone (3-methyl-2,4-nonanedione) in Red Wine researchgate.net
ParameterFinding
Analytical TechniqueGas Chromatography/Mass Spectrometry-Chemical Ionization (GC/MS-CI)
MatrixRed Wine
Linearity Range10 - 300 ng/L
Detection Limit (LOD)4.3 ng/L
Key FeatureQuantification achieved without derivatization, demonstrating high sensitivity for trace ketones in a complex beverage matrix.

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) for Bioactivity Profiling

Coupled Gas Chromatography-Electroantennographic Detection (GC-EAD) is a specialized technique used to identify which specific compounds in a complex volatile mixture are biologically active, meaning they elicit a response from an insect's olfactory system. science.gov The system splits the effluent from the GC column into two paths: one leads to a standard detector like a Flame Ionization Detector (FID), while the other is directed over an insect's antenna. mdpi.com If a compound eluting from the GC stimulates the olfactory receptor neurons on the antenna, it generates a measurable electrical potential, which is recorded as an EAD signal. science.govgre.ac.uk

This method is invaluable in chemical ecology for pinpointing semiochemicals—such as pheromones or kairomones—from natural sources. slu.se While direct GC-EAD studies on this compound are not prominent, extensive research on the pheromones of the West Indian Sugarcane Weevil (Metamasius hemipterus) has identified several structurally related compounds as being EAD-active. scispace.comnih.gov

In these studies, volatiles produced by male weevils were analyzed by GC-EAD using antennae from female weevils. scispace.comnih.gov The analyses revealed that several hydroxylated aliphatic molecules, including ketones and alcohols structurally similar to this compound, were key components of the aggregation pheromone. nih.gov Specifically, 3-hydroxy-4-methyl-5-nonanone was identified as one of five EAD-active pheromone components. nih.gov Other related ketones, such as 4-methyl-5-nonanone (B104976), were also found to be EAD-active. scispace.com Interestingly, some of these ketones, while eliciting an antennal response, were found to reduce attraction in behavioral assays, suggesting a more complex role as "spacing" compounds that may help regulate population density. scispace.com

Table 2: EAD-Active Pheromone Components Related to this compound from the West Indian Sugarcane Weevil (Metamasius hemipterus) scispace.comnih.gov
CompoundCompound TypeObserved Bioactivity
4-methyl-5-nonanol (B104968)AlcoholEAD-active, aggregation pheromone component
2-methyl-4-heptanolAlcoholEAD-active, aggregation pheromone component
5-nonanolAlcoholEAD-active, pheromone component
3-hydroxy-4-methyl-5-nonanoneHydroxyketoneEAD-active, identified as a key pheromone component
4-methyl-5-nonanoneKetoneEAD-active, suggested role as a "spacing" compound
2-methyl-4-heptanoneKetoneEAD-active, suggested role as a "spacing" compound

Development and Validation of Analytical Methods for Specific Research Applications

Before an analytical method can be reliably used in a research setting, it must be developed for the specific application and rigorously validated to ensure it performs as intended. chemrj.orgdemarcheiso17025.com Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose and is a requirement of regulatory bodies and quality systems. demarcheiso17025.com Validation studies are documented in a protocol that outlines the performance characteristics to be evaluated and the acceptance criteria. europa.eu

The key parameters assessed during method validation typically include: demarcheiso17025.comeuropa.eu

Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present (e.g., impurities, matrix components).

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

Range: The interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value. This is often assessed using recovery studies on spiked samples.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as repeatability (same conditions, short interval) and intermediate precision (within-laboratory variations).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The study on 3-methyl-2,4-nonanedione in wine provides an excellent practical example of a validated method. researchgate.net The researchers developed their GC/MS-CI procedure and then validated it, demonstrating that it was linear over a specific concentration range (10-300 ng/L) and had a detection limit (4.3 ng/L) and repeatability suitable for their research goals. researchgate.net This validation ensures that the quantitative data generated by the method is reliable and accurate.

Table 4: Example of Validation Parameters for an Analytical Method (Based on a study of 3-methyl-2,4-nonanedione) researchgate.net
Validation ParameterDefinitionExample Finding
LinearityProportionality of signal to concentration.The method was linear in the 10-300 ng/L range.
Limit of Detection (LOD)Lowest concentration that can be detected.4.3 ng/L
Limit of Quantitation (LOQ)Lowest concentration that can be accurately measured.10 ng/L (as the lowest point in the linear range)
Precision (Repeatability)Agreement between repeated measurements.Reported as "satisfactory repeatability."
SpecificityAbility to measure only the target compound.Confirmed by checking for coelutions using deuterated reagents (methanol-d4).

Environmental Fate and Transformation of 3 Methyl 4 Nonanone

Biotic Degradation Pathways and Microbial Metabolism

The breakdown of organic compounds by microorganisms is a critical process in determining their environmental persistence. While specific studies on the microbial metabolism of 3-Methyl-4-nonanone are not extensively detailed in the available literature, general principles of ketone metabolism by bacteria and fungi can be applied.

Ketones are common intermediates in the metabolic pathways of various natural products. rsc.org Microorganisms possess a range of enzymes capable of transforming ketone structures. A key enzymatic reaction involved in the degradation of ketones is the Baeyer-Villiger oxidation, catalyzed by Baeyer-Villiger monooxygenases (BVMOs). rsc.org These enzymes insert an oxygen atom adjacent to the carbonyl group, converting the ketone into an ester. This ester can then be further hydrolyzed by esterases into an alcohol and a carboxylic acid, which are readily assimilated into central metabolic pathways like the fatty acid β-oxidation pathway. rsc.orgrepec.org

For this compound, a plausible biotic degradation pathway would initiate with a Baeyer-Villiger oxidation. This could result in the formation of an ester, which is then hydrolyzed. The resulting smaller molecules can be utilized by microorganisms as carbon and energy sources.

The general pathway for microbial degradation of ketones often follows these steps:

Oxidation: An initial oxidation of the ketone. microbiologyresearch.org

Hydrolysis: If an ester is formed, it is then hydrolyzed.

Further Metabolism: The resulting alcohol and carboxylic acid are metabolized through common pathways. repec.org

Microorganisms are known to metabolize a variety of ketones, which are downstream products of fatty acid metabolism. repec.org This metabolic capability is widespread and essential for the turnover of organic matter in the environment.

Environmental Partitioning and Distribution Modeling

Environmental partitioning describes how a chemical distributes itself between different environmental compartments: air, water, soil, and biota. This is governed by the compound's physicochemical properties, such as vapor pressure, water solubility, and the octanol-water partition coefficient (Kow).

Modeling tools, such as the Mackay fugacity models, are used to predict the environmental distribution of chemicals. For a related compound, a C12 ketone fraction, a Level I Mackay model predicted that it would primarily partition to the air (>80%), largely due to its vapor pressure. epa.gov However, a Level III model, which considers transport and degradation, suggested that the majority would partition to the soil (>94%) with a smaller fraction in the water (3.6%). epa.gov These models provide an indication of the likely environmental compartments where this compound would be found.

The octanol-water partition coefficient (log Kow) is a key parameter for assessing a chemical's tendency to bioaccumulate. A higher log Kow value suggests a greater affinity for fatty tissues and organic matter in soil and sediment. For a representative C12 ketone, a calculated log BCF (bioconcentration factor) of 2.4 was determined using a log Kow of 4.04, indicating a relatively low potential for bioaccumulation. epa.gov

The partitioning of oxygenated organic compounds, including ketones, to the walls of environmental chambers has been studied, indicating that these compounds can be lost from the gas phase through absorption into surfaces. tandfonline.com This process could also be relevant in the natural environment, affecting the compound's distribution.

Table of Physicochemical Properties for Environmental Partitioning:

PropertyValueSource
Molecular Weight156.27 g/mol pharmaffiliates.com
LogP (Octanol/Water Partition Coefficient)3.3 nih.gov
Water Solubility (log10WS)-Data not available
Vapor Pressure-Data not available

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-4-nonanone
Reactant of Route 2
Reactant of Route 2
3-Methyl-4-nonanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.